

Forensic Differentiation of MMB-5Br-INACA: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: MMB-5Br-INACA

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A detailed guide for researchers, scientists, and drug development professionals on the forensic differentiation of the synthetic cannabinoid **MMB-5Br-INACA** from its structurally similar analogs. This guide provides an objective comparison of their analytical signatures using experimental data from gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS).

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic laboratories. Among these, synthetic cannabinoids are a prominent and structurally diverse class. **MMB-5Br-INACA**, an indazole-3-carboxamide derivative, has been identified in seized materials globally.^[1] Its structural similarity to other synthetic cannabinoids necessitates robust analytical methods for unambiguous identification and differentiation. This guide outlines key analytical data and experimental protocols to aid in this endeavor.

Comparative Analysis of Analytical Data

The primary methods for the forensic analysis of synthetic cannabinoids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography coupled with mass spectrometry (LC-MS), often with a high-resolution analyzer like quadrupole time-of-flight (QTOF).^{[2][3]} These techniques provide crucial data points, including retention time and mass-to-charge ratios (m/z) of the molecular ion and its fragments, which are essential for distinguishing between closely related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a widely used technique in forensic laboratories for the analysis of volatile and semi-volatile compounds.^[4] The retention time (RT) and the electron ionization (EI) mass spectrum provide a chemical fingerprint for identification. The table below summarizes the GC-MS data for **MMB-5Br-INACA** and its analogs.

Compound	Molecular Weight (g/mol)	GC-MS Retention Time (min)	Key Mass Fragments (m/z)
MMB-5Br-INACA	368.23	~7.82	308, 266, 238, 210, 182, 144
MDMB-INACA	289.33	~7.95	230, 188, 160, 145, 130, 117
ADB-5Br-INACA	381.26	~8.36	322, 280, 252, 224, 182, 144
ADB-5'Br-BINACA	409.3	~8.36	350, 308, 280, 252, 182, 144
5F-MDMB-PICA	376.43	Not consistently reported	317, 275, 247, 219, 145, 125

Note: Retention times can vary based on the specific GC column, temperature program, and other instrumental parameters.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) Data

LC-QTOF-MS is a powerful technique that provides high-resolution mass accuracy, enabling the determination of elemental composition and enhancing the confidence in compound identification, especially for complex matrices or isomeric compounds.^[2]

Compound	Molecular Formula	Exact Mass [M+H] ⁺	LC-QTOF-MS Retention Time (min)	Key Product Ions (m/z)
MMB-5Br-INACA	C ₁₅ H ₁₈ BrN ₃ O ₃	368.0604	~9.01	309.0393, 267.0288, 239.0337, 183.9862
MDMB-INACA	C ₁₅ H ₁₉ N ₃ O ₃	290.1499	Not consistently reported	231.1288, 189.1182, 161.1231, 145.0396
ADB-5Br-INACA	C ₁₆ H ₂₀ BrN ₃ O ₂	382.0812	~7.68	323.0599, 281.0494, 253.0543, 183.9862
ADB-5'Br-BINACA	C ₁₈ H ₂₅ BrN ₄ O ₂	409.1234	~9.66	350.0921, 308.0816, 280.0865, 183.9862
5F-AMB	C ₁₉ H ₂₆ FN ₃ O ₃	379.1958	Not consistently reported	320.1747, 278.1642, 250.1691, 145.0396

Note: Retention times are highly dependent on the LC column, mobile phase composition, and gradient program.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols are based on established methods for the analysis of synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

- For solid materials (e.g., plant matter, powders), an extraction with an organic solvent such as methanol is performed.
- For liquid samples (e.g., e-liquids), a direct dilution with methanol may be sufficient.
- A certified reference standard of the target analyte should be prepared in methanol for comparison.

Instrumentation:

- Instrument: Agilent 5975 Series GC/MSD System or equivalent.
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m) or similar non-polar column.
- Carrier Gas: Helium at a constant flow of approximately 1.46 mL/min.
- Injection Port Temperature: 265 °C.
- Injection Type: Splitless.
- Injection Volume: 1 μ L.
- Oven Program: Initial temperature at 50 °C, ramped at 30 °C/min to 340 °C and held for 2.3 minutes.
- Transfer Line Temperature: 300 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Mass Scan Range: 40-550 m/z.

Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (LC-QTOF-MS) Protocol

Sample Preparation:

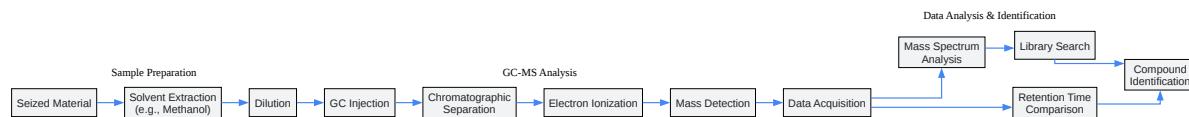
- Samples are typically extracted with methanol or acetonitrile.
- The extract is then diluted with the initial mobile phase for analysis.

Instrumentation:

- Instrument: Agilent 6500 series Q-TOF LC/MS or equivalent.
- Column: Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 μ m) or similar reversed-phase column.
- Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over the run to elute the compounds.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Scan Range: 100-510 Da.

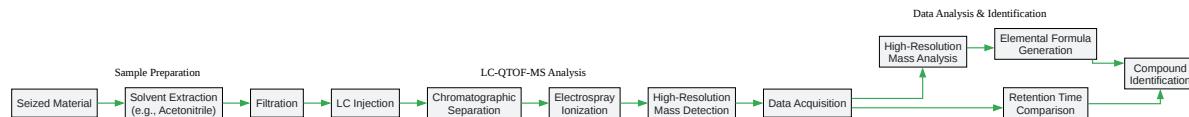
Visualizing Experimental Workflows and Logical Relationships

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows and the key differentiating features.



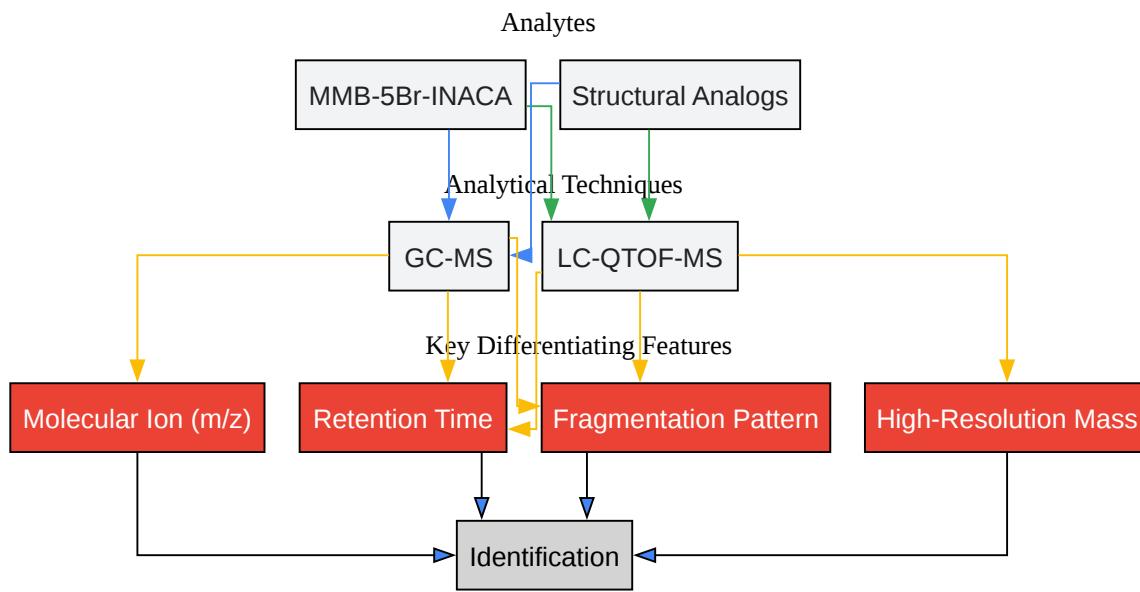
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Caption: Workflow for the identification of synthetic cannabinoids using GC-MS.



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Caption: Workflow for the identification of synthetic cannabinoids using LC-QTOF-MS.



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Caption: Logical relationship for differentiating **MMB-5Br-INACA** from its analogs.

Conclusion

The forensic differentiation of **MMB-5Br-INACA** from its structural analogs relies on the careful application and interpretation of data from multiple analytical techniques. While GC-MS provides robust and reliable identification through retention time and fragmentation patterns, LC-QTOF-MS offers the added advantage of high-resolution mass accuracy, which is invaluable for distinguishing between isomers and confirming elemental composition. By utilizing the data and protocols outlined in this guide, researchers and forensic scientists can enhance their capabilities in identifying and differentiating these challenging novel psychoactive substances.

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